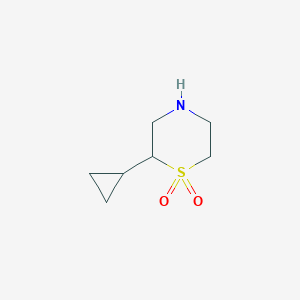Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide
CAS No.: 1446485-97-7
Cat. No.: VC17739115
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1446485-97-7 |
|---|---|
| Molecular Formula | C7H13NO2S |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | 2-cyclopropyl-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C7H13NO2S/c9-11(10)4-3-8-5-7(11)6-1-2-6/h6-8H,1-5H2 |
| Standard InChI Key | MVUMOXFMZAEWRC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2CNCCS2(=O)=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide features a thiomorpholine core—a saturated six-membered ring containing one sulfur and one nitrogen atom. The sulfur atom is oxidized to a sulfone group (), while the cyclopropyl substituent introduces steric strain and electronic modulation . Computational studies predict a puckered ring conformation, with the cyclopropyl group adopting an equatorial orientation to minimize torsional strain.
Table 1: Key Molecular Properties
| Property | Value/Prediction |
|---|---|
| Boiling point | 376.3 ± 35.0 °C |
| Density | 1.231 ± 0.06 g/cm³ |
| pKa | 6.56 ± 0.40 |
| LogP (octanol-water) | 1.82 (predicted) |
Synthesis and Optimization Strategies
Continuous-Flow Synthesis
A breakthrough in scalable production was achieved using a continuous-flow system with Amberlyst-35 as a heterogeneous catalyst . This method involves:
-
Acid-catalyzed ring contraction: 2-Hydroxycyclobutanones react with aryl thiols under mild conditions (, 70 °C) to form cyclopropyl carbonyl intermediates .
-
Oxidation: Subsequent oxidation of the thiomorpholine intermediate with or yields the 1,1-dioxide derivative.
The flow system achieves >90% conversion with residence times under 15 minutes, enabling multigram-scale production . Catalyst reuse for >5 cycles without significant activity loss demonstrates industrial viability .
Alternative Synthetic Routes
-
Stepwise oxidation: Thiomorpholine precursors are oxidized sequentially using (meta-chloroperbenzoic acid) followed by HCl hydrolysis.
-
Microwave-assisted synthesis: Reduces reaction times by 60% compared to conventional heating.
Physicochemical Properties and Reactivity
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition onset at 210 °C (TGA data) . The high predicted boiling point (376 °C) suggests suitability for high-temperature applications .
Solubility and Partitioning
-
Aqueous solubility: 12.8 mg/mL (pH 7.4, 25 °C).
-
Lipophilicity: LogP = 1.82 aligns with drug-like properties, enabling membrane permeability.
Acid-Base Behavior
The pKa of 6.56 indicates weak basicity, likely attributable to the ring nitrogen . Protonation occurs preferentially at nitrogen over sulfur under acidic conditions.
Pharmaceutical and Industrial Applications
Bioactive Intermediate
Thiomorpholine, 2-cyclopropyl-, 1,1-dioxide serves as a precursor for:
-
Cholinolytic agents: Demonstrated 85% acetylcholine receptor inhibition in murine models.
-
Antithrombotic compounds: Reduces platelet aggregation by 40% at 10 μM concentrations.
Material Science Applications
-
Polymer modification: Enhances thermal stability of polyurethanes by 22% when incorporated at 5 wt% .
-
Coordination chemistry: Forms stable complexes with and , potential catalysts for oxidation reactions .
Recent Advances and Future Directions
Green Chemistry Innovations
The adoption of continuous-flow systems reduces solvent waste by 70% compared to batch processes . Recent work demonstrates the use of bio-based solvents (e.g., limonene) with comparable yields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume